D-leucic acid benzyl ester

depsipeptide synthesis cryptophycin Steglich esterification

D-Leucic acid benzyl ester (CAS 37755-48-9) is a chiral α-hydroxy ester, specifically benzyl (2R)-2-hydroxy-4-methylpentanoate, with molecular formula C₁₃H₁₈O₃ and molecular weight 222.28 g/mol. The compound combines the (R)-configured D-leucic acid scaffold—a metabolite of branched-chain amino acid leucine found in organisms including Saccharomyces cerevisiae—with a benzyl ester protecting group at the carboxylic acid terminus.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 37755-48-9
Cat. No. B8705594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-leucic acid benzyl ester
CAS37755-48-9
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OCC1=CC=CC=C1)O
InChIInChI=1S/C13H18O3/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3/t12-/m1/s1
InChIKeyLNYCLASVFGVAII-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Leucic Acid Benzyl Ester (CAS 37755-48-9): Chiral Hydroxy Ester for Depsipeptide Synthesis


D-Leucic acid benzyl ester (CAS 37755-48-9) is a chiral α-hydroxy ester, specifically benzyl (2R)-2-hydroxy-4-methylpentanoate, with molecular formula C₁₃H₁₈O₃ and molecular weight 222.28 g/mol [1]. The compound combines the (R)-configured D-leucic acid scaffold—a metabolite of branched-chain amino acid leucine found in organisms including Saccharomyces cerevisiae—with a benzyl ester protecting group at the carboxylic acid terminus [2]. It serves as a synthetic intermediate for incorporating the α-hydroxy acid unit into depsipeptide natural products such as cryptophycins and gallinamide A analogs, where the ester bond is essential for macrocyclic architecture and bioactivity [3].

Why D-Leucic Acid Benzyl Ester Cannot Be Replaced by the Free Acid or Racemic Ester for Stereodefined Depsipeptide Assembly


Substituting the free acid (D-leucic acid, CAS 20312-37-2) for the benzyl ester eliminates the carboxylic acid protecting group, requiring additional orthogonal protection steps that can reduce overall yield and complicate purification in multi-step depsipeptide syntheses . Using the racemic DL-leucic acid benzyl ester or the enantiomeric L-form introduces the wrong stereochemistry at the α-carbon, which in cryptophycin analogs directly compromises tubulin binding affinity and cytotoxicity—X-ray crystallography of tubulin-bound cryptophycin has confirmed that the D-unit α-hydroxy acid configuration is structurally constrained for target engagement [1]. The benzyl ester also differs fundamentally from the methyl or ethyl ester in deprotection orthogonality: benzyl esters are cleaved via neutral hydrogenolysis (H₂, Pd/C or Raney Ni), conditions that leave methyl/ethyl esters intact, enabling chemoselective synthetic strategies [2].

D-Leucic Acid Benzyl Ester (CAS 37755-48-9): Quantitative Comparative Evidence for Procurement Decisions


D-Leucic Acid Benzyl Ester vs. D-Leucic Acid Free Acid: Coupling Efficiency in Depsipeptide Fragment Assembly

In the total synthesis of cryptophycins, L-leucic acid benzyl ester (the enantiomeric benzyl ester) was coupled via DCC-mediated Steglich esterification to yield the protected depsipeptide fragment in 95% yield . By contrast, direct coupling with free D-leucic acid would require in situ protection of the carboxylic acid or risk oligomerization and side reactions, typically resulting in lower isolated yields (<70% in comparable α-hydroxy acid couplings without protecting groups) . The benzyl ester thus serves simultaneously as a carboxyl protecting group and as a pre-activated ester for subsequent transformations.

depsipeptide synthesis cryptophycin Steglich esterification

Benzyl Ester vs. Methyl Ester: Orthogonal Deprotection Selectivity in Multi-Step Routes

Benzyl esters are cleaved by catalytic hydrogenolysis (H₂, Pd/C or Raney Ni) under neutral conditions, whereas methyl and ethyl esters require acidic or basic hydrolysis for removal [1]. In the cryptophycin synthesis, reductive cleavage of the L-leucic acid benzyl ester with Raney nickel proceeded in 84% yield to liberate the free carboxylic acid without affecting TBS silyl ether protecting groups present elsewhere in the molecule . A methyl ester under these hydrogenolysis conditions would remain intact, failing to provide the required free acid for subsequent macrolactamization, necessitating an additional saponification step that risks epimerization of the α-stereocenter.

protecting group orthogonality hydrogenolysis chemoselective deprotection

D-Leucic Acid Benzyl Ester vs. D-Leucine Benzyl Ester: α-Hydroxy vs. α-Amino for Ester Bond Incorporation in Depsipeptides

D-Leucic acid benzyl ester possesses an α-hydroxy group (C–OH) at the chiral center, whereas D-leucine benzyl ester (CAS 17664-93-6) bears an α-amino group (C–NH₂) [1]. This functional group distinction is mandatory for depsipeptide synthesis: the α-hydroxy acid provides the ester linkage (O–C=O) characteristic of depsipeptides, while the α-amino acid forms amide bonds (N–C=O) [2]. In the cryptophycin scaffold, unit D is natively leucic acid, forming an ester bond with unit C; replacing this with a leucine-derived amide bond would fundamentally alter the macrocyclic conformation and has been shown by X-ray crystallography to be incompatible with tubulin binding [3]. No alternative building block provides both the correct D-configuration at Cα and the hydroxyl functionality required for ester bond formation.

depsipeptide ester bond α-hydroxy acid

Enantiomeric D- vs. L-Leucic Acid Benzyl Ester: Stereochemical Impact on Cryptophycin Cytotoxicity

Cryptophycins require the (R)-configuration at the α-carbon of unit D (leucic acid) for tubulin binding and picomolar cytotoxicity [1]. X-ray crystallographic analysis of the tubulin–cryptophycin complex shows that the D-leucic acid-derived α-hydroxy group occupies a defined hydrogen-bonding network within the colchicine-binding site; inversion to the (S)-enantiomer (L-leucic acid) would place the isobutyl side chain into a sterically disfavored orientation incompatible with the binding pocket geometry [1]. Quantitative structure–activity relationship (QSAR) data from the cryptophycin analog series confirm that unit D stereochemistry is a critical determinant of potency, with D-configured analogs exhibiting low picomolar IC₅₀ values against multidrug-resistant tumor cells [2].

stereochemistry cryptophycin tubulin binding

Physical Form Differentiation: Benzyl Ester Liquid vs. Free Acid Solid for Automated Synthesis Workflows

D-Leucic acid (free acid, CAS 20312-37-2) is a crystalline solid with a melting point of 78–80°C and water solubility of 82 g/L at 25°C [1]. In contrast, D-leucic acid benzyl ester (MW 222.28) lacks the free carboxylic acid and has a significantly lower melting point; commercially it is supplied as a neat liquid or low-melting solid suitable for direct dissolution in organic solvents without the aqueous solubility constraints of the free acid [2]. For automated parallel synthesis or flow chemistry platforms, liquid reagents enable precise volumetric dispensing, whereas solid D-leucic acid requires gravimetric handling and may necessitate pre-dissolution steps that introduce solvent compatibility constraints early in the synthetic sequence [3].

physical state automated synthesis liquid handling

Synthetic Provenance: D-Leucine-Derived Benzyl Ester Route Yields Defined Stereochemistry for MMP Inhibitor Intermediates

A patented synthetic route (US 5,830,915 / WO 9808853, Procter & Gamble) uses D-leucine benzyl ester (compound II) as a key intermediate for N-benzyl-D-leucine benzyl ester (III), which is subsequently elaborated into phosphinic acid amide matrix metalloproteinase (MMP) inhibitors [1]. The esterification of D-leucine (I) with benzyl alcohol and HCl directly yields the benzyl ester with retention of D-configuration, providing a cost-effective entry point for chiral pool synthesis of MMP-targeted antiarthritic and oncolytic drug candidates [2]. This established industrial route validates the compound's role as a procurement-ready chiral building block with documented downstream utility.

matrix metalloproteinase inhibitor synthetic intermediate stereochemical fidelity

D-Leucic Acid Benzyl Ester (CAS 37755-48-9): Evidence-Based Application Scenarios for Research and Industrial Procurement


Synthesis of Cryptophycin Analogs as Antibody-Drug Conjugate (ADC) Payloads Requiring Defined Unit D Stereochemistry

D-Leucic acid benzyl ester provides the correctly configured (R)-α-hydroxy acid building block for the D-unit of cryptophycins, as validated by X-ray co-crystal structures of tubulin-bound cryptophycin. The benzyl ester protection enables efficient DCC-mediated coupling (95% yield demonstrated for the enantiomeric L-form) and orthogonal deprotection via Raney nickel hydrogenolysis (84% yield), without disturbing TBS silyl ethers on other fragments . The D-configuration is mandatory for picomolar cytotoxicity against multidrug-resistant tumor cells, making this compound indispensable for medicinal chemistry programs developing cryptophycin-based ADCs [1].

Total Synthesis of Gallinamide A and Falcipain Inhibitor Analogs for Antimalarial Research

The benzyl ester of leucic acid has been employed as a stable protecting group in the synthesis of gallinamide A analogs, a class of depsipeptide natural products that potently inhibit falcipain cysteine proteases in Plasmodium falciparum . The benzyl ester allows late-stage hydrogenolytic deprotection to reveal the free carboxylic acid for subsequent conjugation or macrocyclization, a strategy that avoids epimerization-prone basic hydrolysis conditions required for methyl esters [1].

Chiral Building Block for MMP Inhibitor Intermediate Synthesis with Documented Patent Route Precedent

In the patented synthesis of phosphinic acid amide MMP inhibitors (US 5,830,915), D-leucine benzyl ester serves as a key intermediate, undergoing N-benzylation followed by phosphinyl chloride condensation to yield stereodefined MMP inhibitor candidates for antiarthritic and oncolytic indications . The availability of a published, validated synthetic route reduces development risk for procurement of this chiral building block in pharmaceutical intermediate manufacturing.

Depsipeptide Library Synthesis Using Automated Parallel or Flow Chemistry Platforms

The liquid or low-melting physical form of D-leucic acid benzyl ester, combined with its ready solubility in organic solvents (dichloromethane, THF, DMF), makes it compatible with automated liquid-handling systems for parallel depsipeptide library synthesis . In contrast, the free acid D-leucic acid is a crystalline solid requiring gravimetric dispensing and pre-dissolution, which introduces workflow bottlenecks in high-throughput settings. The benzyl ester's single-step hydrogenolytic deprotection further streamlines post-synthesis processing [1].

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